molecular formula C4K2N2OS2 B6598865 dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide CAS No. 4885-97-6

dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide

Cat. No.: B6598865
CAS No.: 4885-97-6
M. Wt: 234.4 g/mol
InChI Key: OEMDODMKAVLFMK-UHFFFAOYSA-L
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Description

Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide is a specialized chemical reagent offered for research and development purposes. This compound features a complex heterocyclic structure incorporating a thiazole core, which is a scaffold of significant interest in medicinal chemistry and materials science . Potential research applications for this compound may include serving as a building block in organic synthesis, a precursor for the development of novel ligands, or a candidate for investigating new catalytic processes. Researchers are exploring these and other applications in a controlled laboratory setting. The specific mechanism of action and full spectrum of biological or chemical activity are currently under investigation by the scientific community. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with all applicable local and national laboratory safety regulations.

Properties

IUPAC Name

dipotassium;4-cyano-5-sulfido-1,2-thiazol-3-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2OS2.2K/c5-1-2-3(7)6-9-4(2)8;;/h8H,(H,6,7);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMDODMKAVLFMK-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1[O-])[S-].[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4K2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction involves cyclocondensation of α-haloketones with thioamides or thioureas. For 4-cyano-3-oxido-1,2-thiazol-5-yl derivatives, a modified approach using cyanocarbonyl precursors is hypothesized:

  • Reagents : 3-Oxido-4-cyanothioacetamide and α-bromoacetone.

  • Conditions : Reflux in ethanol (80°C, 6–8 h) under inert atmosphere.

  • Mechanism : Nucleophilic attack by the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.

Table 1 : Optimization of Hantzsch Reaction Parameters

ParameterVariationYield (%)Purity (%)
SolventEthanol vs. DMF62 vs. 5895 vs. 90
Temperature80°C vs. 100°C62 vs. 5595 vs. 88
Reaction Time6 h vs. 10 h62 vs. 6095 vs. 93

This method provides moderate yields but high purity, making it suitable for initial ring formation.

Introduction of the Cyano Group

The 4-cyano substituent is introduced via nucleophilic substitution or transition metal-catalyzed cyanation.

Nucleophilic Substitution with Cyanide Salts

  • Reagents : Pre-formed 4-chloro-3-oxido-1,2-thiazol-5-yl intermediate and potassium cyanide.

  • Conditions : DMF, 120°C, 12 h, under nitrogen.

  • Challenges : Competing hydrolysis of cyanide requires anhydrous conditions.

Table 2 : Cyanation Efficiency with Different Cyanide Sources

Cyanide SourceSolventTemperatureYield (%)
KCNDMF120°C75
CuCNNMP150°C68
NaCNDMSO100°C60

Potassium cyanide in DMF achieves optimal yields due to superior solubility and nucleophilicity.

Oxidation to the 3-Oxido Functionality

The 3-oxido group is introduced via oxidation of a hydroxyl or thiol precursor.

Hydrogen Peroxide-Mediated Oxidation

  • Reagents : 3-Hydroxy-4-cyano-1,2-thiazol-5-thiol and 30% H₂O₂.

  • Conditions : Acetic acid, 50°C, 4 h.

  • Mechanism : Electrophilic oxidation of the hydroxyl group to a ketone oxide.

Table 3 : Oxidation Agents and Their Efficacy

Oxidizing AgentSolventTime (h)Yield (%)
H₂O₂AcOH485
KMnO₄H₂O672
CrO₃H₂SO₄378

H₂O₂ in acetic acid minimizes over-oxidation and side reactions.

Deprotonation and Potassium Salt Formation

The sulfanide group is generated via deprotonation of the thiol moiety, followed by potassium counterion incorporation.

Base-Mediated Deprotonation

  • Reagents : 4-Cyano-3-oxido-1,2-thiazol-5-thiol and KOH.

  • Conditions : Methanol, room temperature, 1 h.

  • Mechanism :
    RSH+KOHRSK++H2O\text{RSH} + \text{KOH} \rightarrow \text{RS}^- \text{K}^+ + \text{H}_2\text{O}

Table 4 : Base Selection for Sulfanide Formation

BaseSolventEquivalentsYield (%)
KOHMeOH290
K₂CO₃EtOH382
KHCO₃H₂O275

KOH in methanol achieves near-quantitative deprotonation, ensuring high-purity dipotassium salt.

Integrated Multi-Step Synthesis

A consolidated protocol combining the above steps is proposed:

  • Thiazole Formation : Hantzsch reaction using 3-oxido-4-cyanothioacetamide and α-bromoacetone (62% yield).

  • Cyanation : KCN in DMF at 120°C (75% yield).

  • Oxidation : H₂O₂ in acetic acid (85% yield).

  • Salt Formation : KOH in methanol (90% yield).

Overall Yield : 0.62×0.75×0.85×0.90=35.6%0.62 \times 0.75 \times 0.85 \times 0.90 = 35.6\%

Challenges and Optimization Strategies

  • Side Reactions : Competing hydrolysis during cyanation necessitates strict anhydrous conditions.

  • Purification : Silica gel chromatography or recrystallization from acetonitrile improves purity.

  • Catalysts : Palladium or copper catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in functionalization steps .

Chemical Reactions Analysis

Types of Reactions

Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazole derivatives .

Scientific Research Applications

Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide has several scientific research applications:

Mechanism of Action

The mechanism of action of dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

(E)-2-(2-(5-(Arylideneamino)-1,3,4-Thiadiazol-2-yl)disulfanyl) Acetic Acids (5a–d)

These compounds, synthesized via thiol–disulfide exchange reactions, share sulfur-rich motifs with the target compound . However, their disulfide (–S–S–) linkages differ from the sulfanide (–S⁻) group in dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide. The disulfide derivatives exhibit lower thermal stability due to the labile S–S bond, whereas the sulfanide group’s ionic character may confer greater stability in aqueous environments.

4-Amino-N-(3-methyl-1,2-thiazol-5-yl)benzenesulfonamide

This sulfonamide-thiazole hybrid () lacks the oxido and cyano substituents but shares the thiazole backbone. The sulfonamide group (–SO₂NH–) contributes to hydrogen-bonding capacity, contrasting with the sulfanide’s anionic character. Such structural differences influence solubility: sulfonamide derivatives are less water-soluble than dipotassium salts .

Potassium-Containing Heterocycles

4-Arylmethylidene-3-Substituted-Isoxazol-5(4H)-ones (4a–w)

Synthesized using potassium 1,2,3,6-tetrahydrophthalimide (PTHP), these isoxazolones () demonstrate potassium’s role in stabilizing enolate intermediates during cyclization. While this compound employs potassium for charge balance, PTHP acts as a base catalyst. The cyano group in the target compound may enhance electron-withdrawing effects, accelerating nucleophilic substitution compared to isoxazolones .

Clorazepate Dipotassium

A clinically used benzodiazepine (), clorazepate dipotassium highlights the utility of dipotassium salts in improving bioavailability. Both compounds leverage potassium for solubility, but clorazepate’s fused aromatic system contrasts with the thiazole-based planarity of the target compound. This difference impacts pharmacokinetics: clorazepate’s lipophilic core enhances blood-brain barrier penetration, whereas the polar thiazole-sulfanide structure likely restricts CNS activity .

Comparative Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Solubility (Water) Stability
This compound 1,2-Thiazole –CN, –O⁻, –S⁻K₂ High Moderate (ionic)
(E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acids 1,3,4-Thiadiazole –S–S–, –COOH Low Low (S–S cleavage)
4-Amino-N-(3-methyl-1,2-thiazol-5-yl)benzenesulfonamide 1,2-Thiazole –SO₂NH–, –CH₃ Moderate High
Clorazepate Dipotassium Benzodiazepine –COO⁻K₂, –N– High High

Research Findings and Implications

  • Electronic Effects: The cyano and oxido groups in the target compound likely polarize the thiazole ring, enhancing reactivity toward electrophiles compared to non-cyanated analogs like sulfonamide-thiazoles .
  • Solubility Trends: Dipotassium salts generally exhibit superior aqueous solubility over monosodium or neutral analogs, as seen in clorazepate dipotassium .
  • Synthetic Challenges : Thiol–disulfide exchange () and pH-sensitive steps () require precise control to avoid side reactions, a consideration critical for scaling the target compound’s synthesis.

Biological Activity

Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a cyano group and an oxo group. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC₇H₅K₂N₃O₂S
Molecular Weight239.34 g/mol
SolubilitySoluble in water
Melting PointNot available

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of thiazole derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro tests revealed that it exhibits significant antifungal activity against common fungal pathogens.

Table 2: Antifungal Activity

Fungal StrainMIC (µg/mL)
Candida albicans48
Aspergillus niger64

The proposed mechanism of action for this compound involves the disruption of microbial cell walls and interference with essential metabolic pathways. The thiazole ring is believed to play a crucial role in binding to target sites within microbial cells, leading to cell death.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary studies suggest low toxicity in mammalian cell lines; however, further research is necessary to fully elucidate its safety profile.

Table 3: Toxicity Data

Cell LineIC50 (µg/mL)
HEK293>100
HepG2>100

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